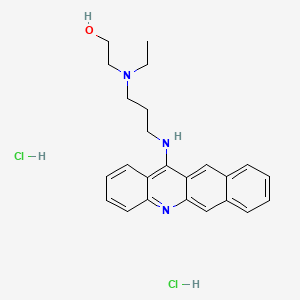
Icr 292OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icr 292OH is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icr 292OH typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperatures and pressures. The exact synthetic route can vary, but it often involves steps such as condensation, reduction, and purification to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. Key factors in industrial production include the selection of catalysts, reaction times, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Icr 292OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxides or peroxides, while reduction can yield alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Scientific Research Applications
Icr 292OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Icr 292OH involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Icr 292OH can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Icr 292: A related compound with similar chemical properties but different reactivity and applications.
Icr 292A: Another analog with distinct biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
38919-74-3 |
|---|---|
Molecular Formula |
C24H29Cl2N3O |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[3-(benzo[b]acridin-12-ylamino)propyl-ethylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H27N3O.2ClH/c1-2-27(14-15-28)13-7-12-25-24-20-10-5-6-11-22(20)26-23-17-19-9-4-3-8-18(19)16-21(23)24;;/h3-6,8-11,16-17,28H,2,7,12-15H2,1H3,(H,25,26);2*1H |
InChI Key |
GIZMHKBWHPSKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=C2C=CC=CC2=NC3=CC4=CC=CC=C4C=C31)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


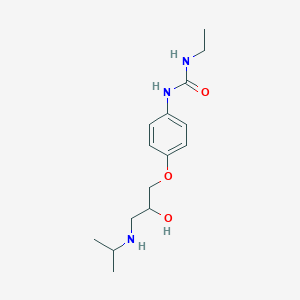



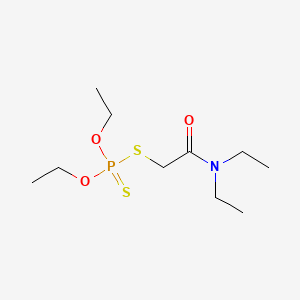
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
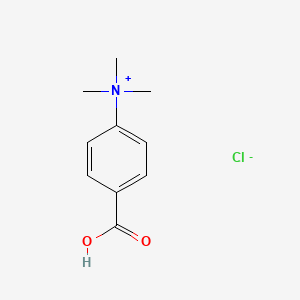

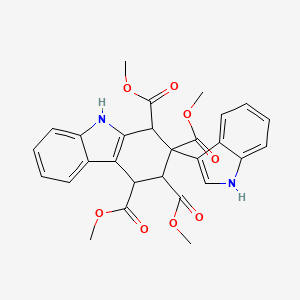

![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
